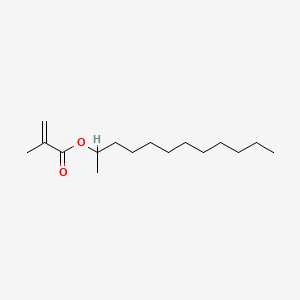
1-Methylundecyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylundecyl methacrylate: is an organic compound with the molecular formula C16H30O2 . It is a methacrylate ester derived from methacrylic acid and 1-methylundecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. It is used in the production of materials with specific properties such as flexibility, durability, and resistance to environmental factors .
准备方法
Synthetic Routes and Reaction Conditions:
1-Methylundecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylundecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods:
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
1-Methylundecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1-methylundecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium isopropoxide or sodium methoxide are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methylundecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学研究应用
1-Methylundecyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, toughness, and resistance to UV radiation.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems, tissue engineering, and medical devices due to their biocompatibility and mechanical properties.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives with enhanced durability and resistance to environmental factors.
Environmental Remediation: Polymers containing this compound are used in the removal of pollutants from water and soil due to their adsorption properties.
作用机制
The mechanism of action of 1-methylundecyl methacrylate primarily involves its ability to undergo polymerization and form polymers with specific properties. The ester group in the compound allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways depending on their application. For example, in biomedical applications, the polymers can interact with biological tissues and cells, providing structural support and facilitating drug delivery .
相似化合物的比较
- 2-Methylundecyl methacrylate
- 2-Methylundecyl acrylate
- N-(1-Methylundecyl) acrylamide
- Hydroxyethyl methacrylate-ethyl methacrylate
- Butyl methacrylate/isobutyl methacrylate copolymer
Comparison:
1-Methylundecyl methacrylate is unique due to its specific molecular structure, which imparts distinct properties to the polymers derived from it. Compared to similar compounds, it offers a balance of flexibility, durability, and resistance to environmental factors. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and low surface energy .
属性
CAS 编号 |
94159-15-6 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
dodecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-9-10-11-12-13-15(4)18-16(17)14(2)3/h15H,2,5-13H2,1,3-4H3 |
InChI 键 |
VLBQNOGWIOSMAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















